butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate

Lipophilicity Membrane permeability Drug design

Butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate belongs to the class of benzothiazole-based carbamates, a privileged scaffold in medicinal chemistry known for antiproliferative, anti-inflammatory, and enzyme-inhibitory activities. The compound features a butyl carbamate ester linked to a para-substituted phenyl ring bearing a 6-methyl-1,3-benzothiazol-2-yl moiety, imparting elevated lipophilicity (estimated logP ~4.0–4.5) relative to shorter-chain alkyl carbamate analogs.

Molecular Formula C19H20N2O2S
Molecular Weight 340.4 g/mol
Cat. No. B3752432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate
Molecular FormulaC19H20N2O2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
InChIInChI=1S/C19H20N2O2S/c1-3-4-11-23-19(22)20-15-8-6-14(7-9-15)18-21-16-10-5-13(2)12-17(16)24-18/h5-10,12H,3-4,11H2,1-2H3,(H,20,22)
InChIKeyZFODAZZVXNLHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl [4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamate: A Benzothiazole Carbamate Scaffold with Distinctive Lipophilic and Derivatization Properties


Butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate belongs to the class of benzothiazole-based carbamates, a privileged scaffold in medicinal chemistry known for antiproliferative, anti-inflammatory, and enzyme-inhibitory activities. The compound features a butyl carbamate ester linked to a para-substituted phenyl ring bearing a 6-methyl-1,3-benzothiazol-2-yl moiety, imparting elevated lipophilicity (estimated logP ~4.0–4.5) relative to shorter-chain alkyl carbamate analogs . Its structural relationship to the fluorescent derivatization reagent 4-(6-methylbenzothiazol-2-yl)phenyl isocyanate further distinguishes it as a candidate for bioanalytical applications requiring trace-level detection [1].

Why Generic Interchange of Benzothiazole Carbamates Fails: Butyl [4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamate Differentiation


Benzothiazole carbamates are not functionally interchangeable. Variations in the N-substituent (alkyl, aryl, or H) and the ester alkyl chain produce pronounced differences in lipophilicity, metabolic stability, target selectivity, and application-specific performance. For instance, the butyl ester in butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate confers a logP advantage of approximately 1.0–1.5 units over the corresponding ethyl carbamate, directly impacting membrane permeability and cellular uptake in antiproliferative assays . Moreover, the 6-methylbenzothiazol-2-yl-phenyl architecture is uniquely suited for fluorescent derivatization via its isocyanate precursor, a capability absent in simpler benzothiazole carbamates lacking this specific substitution pattern [1]. Generic substitution without accounting for these physicochemical and functional distinctions risks compromised assay performance, erroneous structure-activity conclusions, and failed procurement specifications.

Quantitative Differentiation Evidence for Butyl [4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamate Versus Closest Analogs


Lipophilicity Advantage Over Ethyl and Methyl Carbamate Analogs: Estimated logP Comparison

The butyl ester chain in butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate is estimated to increase the logarithmic partition coefficient (logP) by approximately 1.4–1.8 units over the corresponding ethyl carbamate analog (ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate) and by roughly 1.0 unit over the phenyl carbamate analog . This greater lipophilicity is anticipated to enhance passive membrane permeability, a critical parameter for intracellular target engagement in antiproliferative and neuroprotective screening cascades. A structurally related butyl carbamate bearing a 6-methoxy substituent (butyl (6-methoxy-1,3-benzothiazol-2-yl)carbamate) has an experimentally determined logP of 4.16 , supporting the elevated lipophilicity range expected for the target compound.

Lipophilicity Membrane permeability Drug design

Fluorescent Derivatization Capability for HPLC and TLC Bioanalysis via Isocyanate Intermediate

The 6-methylbenzothiazol-2-yl-phenyl scaffold is the core structure of the established fluorescent derivatization reagent 4-(6-methylbenzothiazol-2-yl)phenyl isocyanate (Mbp). This reagent converts primary, secondary, and tertiary alcohols as well as primary and secondary amines into highly fluorescent carbamates and urethanes, achieving HPLC detection limits of 500 pg for alcohols and 250 pg for amines per 80 µL injection volume, and TLC detection limits of 250 pg for alcohols and 50 pg for amines [1]. Butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate, as the butyl carbamate adduct of this scaffold, can serve as a reference standard for method development or as a protected intermediate for generating the isocyanate in situ. This derivatization capability is absent in benzothiazole carbamates lacking the 4-(6-methylbenzothiazol-2-yl)phenyl substitution pattern, providing a clear functional differentiation for procurement in bioanalytical workflows.

Fluorescent derivatization HPLC detection Bioanalytical chemistry

Synthetic Tractability and Single-Step Derivatization from Commercially Available Precursor

Butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate can be synthesized in a single step via reaction of commercially available 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (CAS 92-36-4, available from Enamine and other suppliers) with butyl chloroformate in the presence of a base such as triethylamine, typically in dichloromethane at room temperature . This synthetic simplicity contrasts with multi-step sequences required for many functionalized benzothiazole carbamate analogs, reducing procurement lead time and cost. The aniline precursor is available in bulk quantities (up to kilogram scale) from multiple vendors, ensuring supply chain reliability for scale-up studies.

Chemical synthesis Building block One-step derivatization

Class-Level Antiproliferative Activity in Human Cancer Cell Lines: Submicromolar Potency and Migration Inhibition

A series of benzothiazole-based carbamates, structurally related to butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate, demonstrated submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells and induced specific apoptosis, G2/M cell cycle arrest, and decreased reactive oxygen species (ROS) levels in MCF-7 human breast cancer cells [1]. The most potent derivatives in this class strongly inhibited NT2/D1 cell migration and invasiveness, while showing no toxicity in vitro and in vivo [1]. Although the specific butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate was not individually profiled in this study, the conserved benzothiazole carbamate pharmacophore supports a class-level expectation of antiproliferative potential, positioning the compound as a viable candidate for anticancer screening cascades.

Antiproliferative MCF-7 NT2/D1 Cell migration

Hydrolytic Stability Profile: E1cB Mechanism in Basic Media Suggests Neutral-pH Stability

Secondary benzothiazolylcarbamates, including the structural class to which butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate belongs, undergo hydroxide-catalyzed hydrolysis via an E1cB (unimolecular elimination conjugate base) mechanism in basic media [1]. This mechanistic profile implies relative stability under neutral and mildly acidic conditions, which is relevant for compound storage, assay preparation, and formulation development. In contrast, tertiary benzothiazolylcarbamates hydrolyze via a general base BAc2 mechanism, exhibiting different pH-rate profiles that may lead to faster degradation under certain buffer conditions [1]. Understanding this mechanistic distinction is critical for selecting the appropriate carbamate subclass for long-term stability in biological assay buffers.

Hydrolytic stability E1cB mechanism Formulation stability

Procurement-Relevant Application Scenarios for Butyl [4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamate


Oncology Screening Libraries Requiring Enhanced Cellular Uptake

For anticancer drug discovery programs screening against MCF-7, NT2/D1, or analogous cell lines, butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate offers a compelling entry in screening libraries. The class-level submicromolar antiproliferative activity established for benzothiazole carbamates , combined with the elevated logP conferred by the butyl ester (~4.0–4.5 vs. ~2.6–3.0 for the ethyl analog), predicts superior passive membrane permeability and intracellular accumulation [1]. Procurement of the butyl analog rather than the ethyl or methyl congener is justified when cellular uptake is the anticipated rate-limiting step for target engagement.

Bioanalytical Method Development Using Fluorescent Carbamate Derivatization

Laboratories developing HPLC or TLC methods for trace-level quantification of alcohols or amines should procure butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate as a reference standard or as a protected precursor for in situ generation of the fluorescent derivatization reagent 4-(6-methylbenzothiazol-2-yl)phenyl isocyanate (Mbp). The established detection limits of 250–500 pg (HPLC) and 50–250 pg (TLC) are unmatched by non-fluorescent benzothiazole carbamates, making this compound irreplaceable for high-sensitivity bioanalytical workflows. No generic alternative offers equivalent fluorescent performance.

Structure-Activity Relationship (SAR) Studies on Carbamate Ester Chain Length

For medicinal chemistry teams systematically exploring the impact of the carbamate ester alkyl chain on potency, selectivity, and ADME properties, butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate serves as the critical long-chain comparator to the ethyl and methyl analogs. The estimated logP increment of +1.0 to +1.8 units relative to the ethyl analog enables direct correlation of lipophilicity with cellular activity, metabolic stability, and off-target profiles. Procuring the complete homologous series (methyl, ethyl, butyl, phenyl) is essential for rigorous SAR analysis, and omission of the butyl congener creates a significant data gap in the lipophilicity-activity relationship.

Chemical Biology Probe Development with In Situ Activation Strategy

Researchers designing activity-based probes or affinity labels that rely on carbamate-mediated covalent enzyme inhibition can exploit the synthetic tractability of this compound. The single-step synthesis from commercial 4-(6-methyl-1,3-benzothiazol-2-yl)aniline enables rapid analog generation and scale-up. Furthermore, the compound can be converted to the reactive isocyanate under controlled conditions [1], enabling in situ labeling strategies for target identification studies. This dual utility as a stable storage form and a latent reactive species distinguishes it from pre-activated carbamates that suffer from limited shelf life.

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